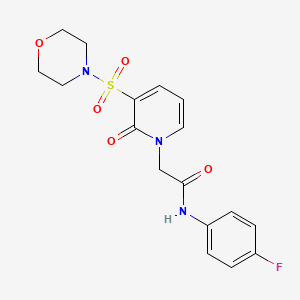

N-(4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O5S/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-1-2-15(17(20)23)27(24,25)21-8-10-26-11-9-21/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIUUHWMIBDZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the pyridinone core using morpholine and a sulfonyl chloride reagent under basic conditions.

Attachment of the Fluorophenyl Group: The final step is the acylation of the intermediate with 4-fluoroaniline, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridinone moiety, potentially converting it to a dihydropyridine derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, the compound’s pharmacological properties are explored for therapeutic applications. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for new medications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Substituent Modifications on the Phenyl Ring

- N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide derivatives (5i–5o): These compounds () share the morpholinosulfonyl-phenyl backbone but differ in substituents on the acetamide-linked phenyl group (e.g., methoxy, chloro, bromo). For example: 5j: 4-Methoxyphenylamino group enhances solubility due to polar methoxy substitution .

| Compound ID | Substituent | Melting Point (°C) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| 5i | Phenyl | 158–160 | 7.45 (d, J=8.5 Hz, Ar-H) |

| 5j | 4-Methoxy | 162–164 | 3.81 (s, OCH3) |

| 5l | 4-Chloro | 170–172 | 7.62 (d, J=8.4 Hz, Ar-H) |

Heterocyclic Core Modifications

- N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2): This β1i immunoproteasome inhibitor () shares the 2-oxopyridin-1(2H)-yl-acetamide core but substitutes the 4-fluorophenyl with a benzyl group. Molecular dynamics (MD) studies show that fluorophenyl analogs may exhibit enhanced binding stability due to hydrophobic interactions with residues like Phe31 and Lys33 .

- N-(2,4-Dimethylphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: A positional isomer (morpholinosulfonyl at pyridinone 5-position vs. 3-position) with reduced bioactivity, highlighting the critical role of sulfonyl group placement .

Enzyme Inhibition

- p38 MAP Kinase Inhibition: The tert-butyl ester analog in demonstrates potent inhibition (IC50 < 100 nM) via interactions with the kinase ATP-binding pocket. The target compound’s morpholinosulfonyl group may similarly engage in hydrogen bonding with catalytic lysine residues .

- Immunoproteasome β1i Subunit: Compound 2 (Ki = 0.8 µM) shows non-covalent inhibition, while fluorophenyl substitution in the target compound could improve selectivity over constitutive proteasomes .

Antiviral Potential

While direct evidence is lacking, analogs like N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide () exhibit anti-SARS-CoV-2 activity, suggesting the 4-fluorophenyl-acetamide scaffold is a viable pharmacophore for viral protease inhibition .

Physicochemical Properties

- Solubility and Stability: The morpholinosulfonyl group enhances water solubility compared to non-sulfonylated analogs (e.g., 3-chloro-N-phenyl-phthalimide in ). However, fluorophenyl substitution reduces solubility relative to methoxy derivatives (e.g., 5j) .

- Spectral Data: IR: Strong absorption at ~1710 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (S=O stretch) aligns with morpholinosulfonyl-containing compounds . 1H NMR: Distinct signals at δ 3.76 (–CH2CO–) and δ 7.62 (4-fluorophenyl-H) mirror patterns in .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridinone core via cyclization of morpholinosulfonyl-containing precursors under reflux conditions (e.g., in dichloromethane or DMF) .

- Step 2 : Acetamide coupling using reagents like EDCI/HOBt or DCC to link the fluorophenyl group to the pyridinone scaffold .

- Step 3 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) .

Q. Key optimization strategies :

- Use palladium catalysts for Suzuki-Miyaura couplings to enhance aryl group incorporation .

- Maintain temperature control (e.g., 0–5°C during acylations to prevent side reactions) .

- Employ high-purity solvents (DMF or acetonitrile) to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and morpholinosulfonyl moiety (δ 3.4–3.8 ppm for morpholine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

- IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyridinone) .

Q. Common pitfalls :

- Solvent residues in NMR (e.g., DMSO-d₆) may obscure signals; use deuterated chloroform (CDCl₃) for clearer spectra .

- Baseline noise in IR: Ensure thorough drying to remove moisture .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Contradictions often arise from varying reaction conditions or steric effects from the morpholinosulfonyl group. To address this:

- Systematic screening : Test solvents (DMF vs. THF), bases (K₂CO₃ vs. DBU), and temperatures (25°C vs. 60°C) to identify optimal conditions .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and steric hindrance .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to compare rates under different conditions .

Q. Example data :

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| A | DMF | K₂CO₃ | 45 |

| B | THF | DBU | 72 |

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) and calculate Kᵢ values .

- Docking studies : Use AutoDock Vina to model interactions between the morpholinosulfonyl group and enzyme active sites (e.g., kinases or proteases) .

- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

Case study :

In a kinase inhibition assay, the compound showed IC₅₀ = 0.8 µM. Docking revealed hydrogen bonding between the sulfonyl group and a conserved lysine residue .

Q. How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability) across studies?

Methodological Answer: Variability may stem from assay conditions or compound purity . Mitigation steps include:

- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 vs. HeLa) and incubation times (e.g., 48 hr) .

- QC validation : Ensure >95% purity via HPLC and corroborate with orthogonal methods (e.g., LC-MS) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with activity) .

Q. Example :

| Study | Purity (%) | IC₅₀ (µM) |

|---|---|---|

| A | 92 | 1.2 |

| B | 98 | 0.8 |

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

Methodological Answer:

Q. Key parameters :

- LogP : Predicted ~2.5 (moderate lipophilicity) .

- HIA (Human Intestinal Absorption) : >80% absorption .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the morpholinosulfonyl group?

Methodological Answer: Discrepancies in δ values may arise from conformational flexibility or solvent effects . Solutions include:

- Variable-temperature NMR : Analyze spectra at 25°C vs. −40°C to freeze rotamers .

- COSY/NOESY : Identify through-space correlations to confirm substituent orientations .

- Crystallography : Resolve single-crystal structures to unambiguously assign positions .

Q. Why do synthetic yields vary significantly when using different palladium catalysts?

Methodological Answer: Catalyst performance depends on ligand architecture and substrate compatibility :

- Pd(PPh₃)₄ : Effective for aryl chlorides but sensitive to moisture .

- Pd(dba)₂/XPhos : Superior for sterically hindered couplings (e.g., ortho-substituted fluorophenyl groups) .

- Leaching tests : Use ICP-MS to quantify Pd residues and correlate with yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.